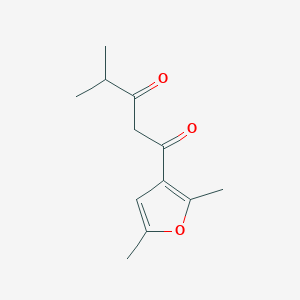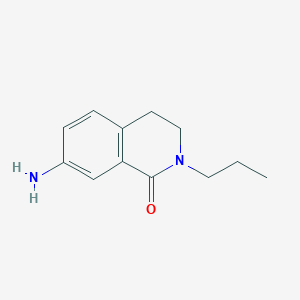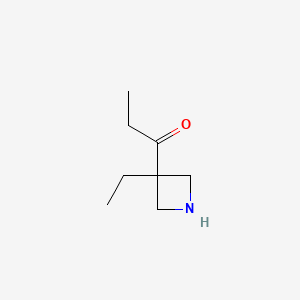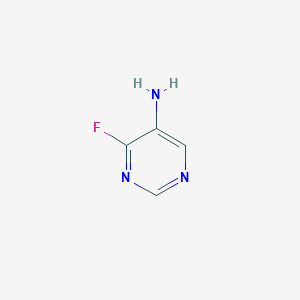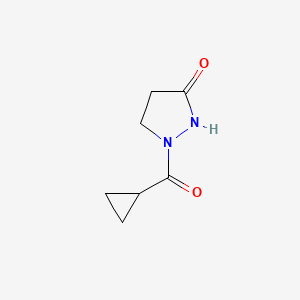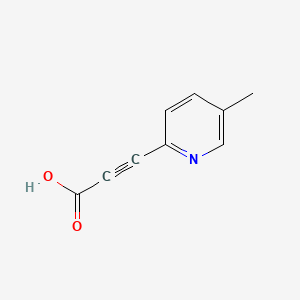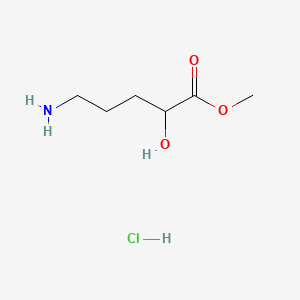
(2-Aminopyridin-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopyridin-4-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a methanethiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-4-yl)methanethiol typically involves the introduction of the methanethiol group to a pyridine ring that already contains an amino group. One common method involves the reaction of 2-aminopyridine with a thiolating agent under controlled conditions. For example, the reaction can be carried out using thiourea and hydrogen peroxide in an acidic medium to introduce the methanethiol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopyridin-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Aminopyridin-4-yl)methanethiol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2-Aminopyridin-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and thiol groups can interact with biological targets through hydrogen bonding, coordination to metal ions, or covalent modification of active sites.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-ylmethanethiol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Aminopyridin-4-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Aminopyridine: Lacks the methanethiol group.
Uniqueness
(2-Aminopyridin-4-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(2-aminopyridin-4-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
RMMCKSHISNRIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


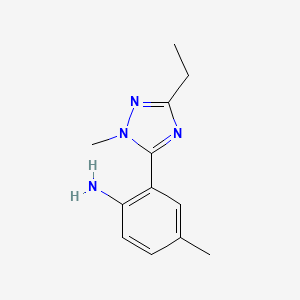
![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)

![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
